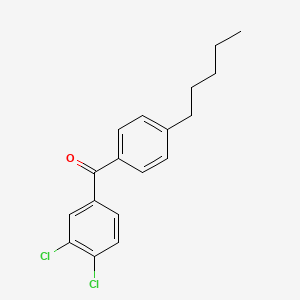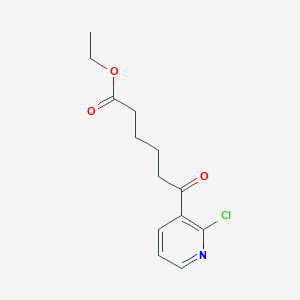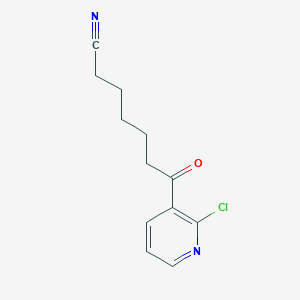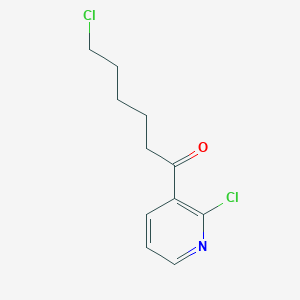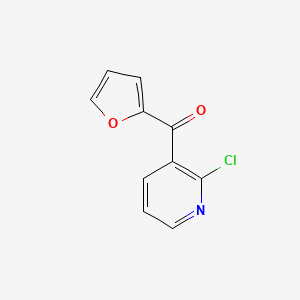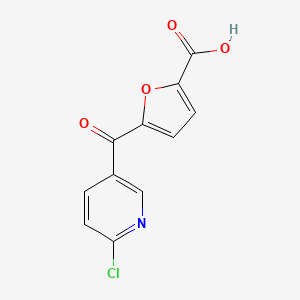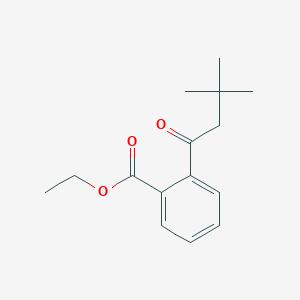
2'-Carboethoxy-3,3-dimethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Carboethoxy-3,3-dimethylbutyrophenone is a synthetic compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 . The compound is typically in the form of a yellow oil .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(3,3-dimethylbutanoyl)benzoate . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .Physical And Chemical Properties Analysis
2’-Carboethoxy-3,3-dimethylbutyrophenone is a yellow oil . It has a molecular weight of 248.32 .Aplicaciones Científicas De Investigación
Chemical Reactions and Degradation Studies : Compounds like 2,6-dimethylphenol have been studied for their reactions and degradation processes. For instance, the redox process between 2,6-dimethylphenol and iron(III) in aqueous solution has been investigated (Mazellier & Bolte, 1997).
Medical Research Applications : Analogous compounds have been used in medical research. For example, a study on ASA404 (5,6-dimethylxanthenone-4-acetic acid), a small-molecule tumour-vascular disrupting agent, was evaluated in combination with standard therapy in patients with non-small cell lung cancer (McKeage et al., 2008).
Enzymatic Activity and Microbial Studies : Research involving dimethoxyphenol and its enzymatic activity in various microorganisms, including those expressing multicopper proteins, is another area of interest (Solano et al., 2001).
Synthetic Chemistry Applications : The synthesis and study of similar compounds, like progesterone receptor modulators, have been explored. An example includes the development of pyrrole-oxindole derivatives for potential use in female healthcare (Fensome et al., 2008).
Molecular Interaction Studies : The intermolecular hydrogen bonding of compounds with similar structures has been studied, providing insights into their potential interactions and applications (Wash et al., 1997).
Propiedades
IUPAC Name |
ethyl 2-(3,3-dimethylbutanoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXUKFQLXZPMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642380 |
Source


|
| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
CAS RN |
898764-26-6 |
Source


|
| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







